molecular formula C22H17BrFN3O2 B11435542 2-(5-bromo-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine

2-(5-bromo-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11435542
M. Wt: 454.3 g/mol
InChI Key: MXPNTKVHYUZIBV-UHFFFAOYSA-N
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Description

2-(5-bromo-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl ring, a benzodioxin moiety, and an imidazo[1,2-a]pyridine core. Its intricate structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(5-bromo-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine and Fluorine Substituents: Halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor can be employed.

    Attachment of the Benzodioxin Moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the benzodioxin ring.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow chemistry techniques.

Chemical Reactions Analysis

2-(5-bromo-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms can be substituted using nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(5-bromo-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 2-(5-bromo-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine include:

    2-Bromobiphenyl: A simpler structure with bromine substitution.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine and boron-substituted pyridine ring.

    (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Features both bromine and fluorine substitutions on a phenyl ring.

The uniqueness of this compound lies in its combination of these functional groups within a single molecule, potentially leading to novel properties and applications.

Properties

Molecular Formula

C22H17BrFN3O2

Molecular Weight

454.3 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H17BrFN3O2/c1-13-2-7-20-26-21(16-10-14(23)3-5-17(16)24)22(27(20)12-13)25-15-4-6-18-19(11-15)29-9-8-28-18/h2-7,10-12,25H,8-9H2,1H3

InChI Key

MXPNTKVHYUZIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCCO4)C5=C(C=CC(=C5)Br)F)C=C1

Origin of Product

United States

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